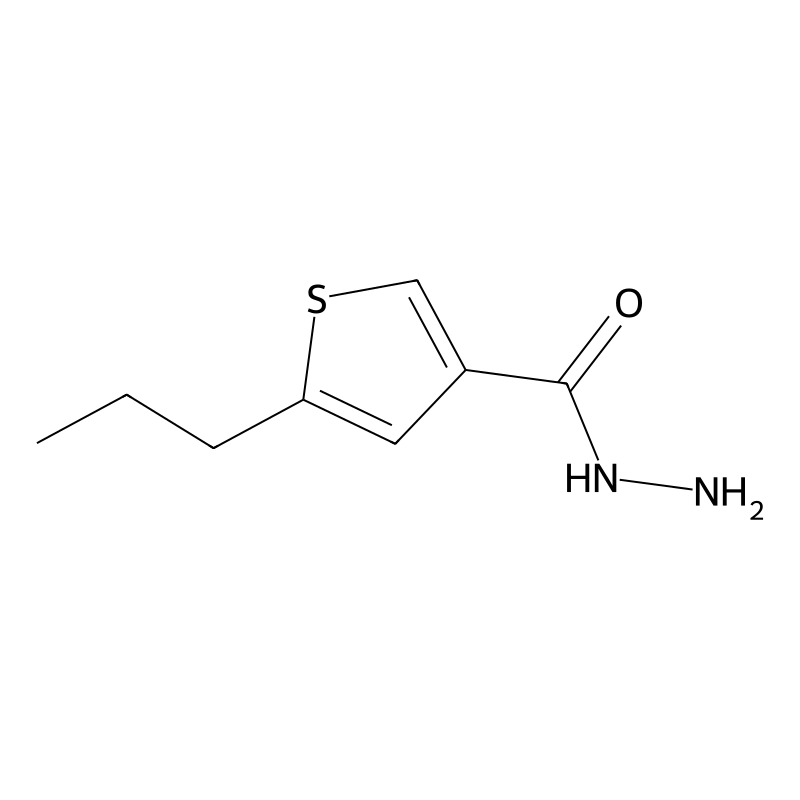

5-Propylthiophene-3-carbohydrazide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Thiophene derivatives are often used as building blocks in organic synthesis . “5-Propylthiophene-3-carbohydrazide” could potentially be used in the synthesis of complex organic molecules.

- Some sources suggest that “5-Propylthiophene-3-carbohydrazide” could be used in proteomics research . .

- Thiophene derivatives have been studied for their potential medicinal properties . “5-Propylthiophene-3-carbohydrazide” could potentially be used in the development of new drugs or therapeutic agents.

Organic Synthesis

Proteomics Research

Medicinal Chemistry

5-Propylthiophene-3-carbohydrazide is an organic compound characterized by the molecular formula and a molecular weight of 184.26 g/mol. This compound features a thiophene ring substituted at the 3-position with a carbohydrazide functional group and a propyl group at the 5-position. The presence of these functional groups contributes to its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science.

5-Propylthiophene-3-carbohydrazide is versatile in chemical reactivity, undergoing several types of reactions:

- Oxidation: It can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents used, such as hydrogen peroxide or potassium permanganate.

- Reduction: The compound can be reduced to yield thiol or thioether derivatives, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

- Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring, allowing for further functionalization of the compound.

These reactions enable the modification of 5-Propylthiophene-3-carbohydrazide for specific applications in research and industry.

The synthesis of 5-Propylthiophene-3-carbohydrazide typically involves the reaction of 5-propylthiophene-3-carboxylic acid with hydrazine hydrate under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction yields the carbohydrazide after purification through recrystallization. This method can be optimized for yield and purity by adjusting reaction conditions and solvent recovery techniques .

5-Propylthiophene-3-carbohydrazide has several applications across different fields:

- Chemistry: It serves as a building block for synthesizing more complex thiophene derivatives.

- Biology: The compound is explored for its biological activities, particularly in drug development.

- Industry: It is utilized in developing organic semiconductors and other advanced materials due to its unique electronic properties .

The interaction studies of 5-Propylthiophene-3-carbohydrazide focus on its binding affinity to various molecular targets. Preliminary studies suggest that it may interact with specific enzymes or receptors, leading to biological effects that merit further investigation. Understanding these interactions is crucial for assessing its potential therapeutic applications and optimizing its use in drug development .

Several compounds share structural similarities with 5-Propylthiophene-3-carbohydrazide. These include:

- 5-Methylthiophene-3-carbohydrazide

- Features a methyl group instead of a propyl group at the 5-position.

- 5-Ethylthiophene-3-carbohydrazide

- Contains an ethyl group at the 5-position.

- 5-Butylthiophene-3-carbohydrazide

- Has a butyl group at the 5-position.

Uniqueness

The uniqueness of 5-Propylthiophene-3-carbohydrazide lies in its propyl substituent, which significantly influences its physical properties, such as solubility and reactivity. This distinct feature differentiates it from other thiophene derivatives, making it particularly suitable for specific applications where these properties are advantageous .